molecular formula C11H11ClO3 B13204829 Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13204829
M. Wt: 226.65 g/mol
InChI Key: WOLWRWLLWNBPRS-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylate ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl acrylate, facilitating the nucleophilic attack on the aldehyde. The resulting intermediate undergoes epoxidation using a peracid such as m-chloroperbenzoic acid to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Oxiranes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar in structure but with a hydroxy group instead of an oxirane ring.

    Methyl 3-(4-chlorophenyl)-3-methylbutanoate: Lacks the oxirane ring and has a different carbon skeleton.

Uniqueness

Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity. The combination of the chlorophenyl group and the oxirane ring makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that falls under the category of oxiranes, characterized by a three-membered cyclic ether structure. Its unique molecular composition, featuring a chlorophenyl group and a carboxylate ester, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 240.68 g/mol
  • IUPAC Name : this compound
  • Structural Features : The presence of a chlorophenyl group enhances the reactivity and biological activity of the compound, making it suitable for various applications in pharmacology.

The biological activity of this compound is largely attributed to the reactivity of the oxirane ring. This ring can undergo nucleophilic attack, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting normal cellular functions. Such interactions may lead to various biological effects, including antimicrobial and anticancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
  • Anticancer Activity Investigation :
    • In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer potential.
  • Enzyme Inhibition Analysis :
    • Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylateStructureAntimicrobial, anticancer
Methyl 4-(chlorophenyl)-2-methyloxirane-2-carboxylateStructureModerate antimicrobial activity
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylateStructureLimited anticancer activity

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3

InChI Key

WOLWRWLLWNBPRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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